3-(Dimethylamino)-3'-methoxypropiophenone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)-1-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(2)8-7-12(14)10-5-4-6-11(9-10)15-3/h4-6,9H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEWAERVBUCIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188576 | |
| Record name | 3-(Dimethylamino)-3'-methoxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35076-32-5 | |
| Record name | 3-(Dimethylamino)-1-(3-methoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35076-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(Dimethylamino)-3'-methoxypropiophenone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Dimethylamino)-3'-methoxypropiophenone | |
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| Record name | 3-(dimethylamino)-3'-methoxypropiophenone | |
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| Record name | 3-(DIMETHYLAMINO)-3'-METHOXYPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Contextual Foundations in Organic Chemistry
Structural Features and Functional Group Analysis of 3-(Dimethylamino)-3'-methoxypropiophenone
The molecular structure of this compound is characterized by a precise arrangement of several key functional groups that dictate its chemical properties. The compound's molecular formula is C₁₂H₁₇NO₂. nih.gov A systematic analysis identifies a propiophenone (B1677668) backbone, which consists of a phenyl ring attached to a three-carbon propanone chain.
The primary functional groups present are:
Aromatic Ring: A methoxy-substituted phenyl group.
Ketone: A carbonyl group (C=O) at the first carbon of the propane (B168953) chain (C1).
Tertiary Amine: A dimethylamino group [-N(CH₃)₂] located at the third carbon (C3) of the propane chain.
Ether: A methoxy (B1213986) group (-OCH₃) attached to the third position (meta-position) of the phenyl ring.
The placement of the dimethylamino group on the beta-carbon relative to the carbonyl group is a defining structural feature. The methoxy group on the phenyl ring acts as an electron-donating group through resonance, influencing the reactivity of the aromatic system. The ketone's carbonyl group is electron-withdrawing, and the tertiary amine's nitrogen atom possesses a lone pair of electrons, making it a nucleophilic and basic center.
Table 1: Structural and Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 3-(dimethylamino)-1-(3-methoxyphenyl)propan-1-one nih.gov |
| Molecular Formula | C₁₂H₁₇NO₂ nih.gov |
| Molecular Weight | 207.27 g/mol nih.gov |
| Key Functional Groups | Ketone, Tertiary Amine, Ether, Phenyl |
| CAS Number | 35076-32-5 nih.gov |
Classification within β-Aminoketone Chemistry
Based on its structural arrangement, this compound is classified as a β-aminoketone. This classification arises from the presence of an amino group on the carbon atom beta (β) to the carbonyl carbon of the ketone. β-Aminoketones are a significant class of compounds in organic synthesis. researchgate.net
These compounds are also widely known as Mannich bases , named after the reaction commonly used for their synthesis. oarjbp.comwikipedia.org The β-aminoketone moiety serves as a versatile synthon (synthetic building block) for the preparation of a wide array of more complex molecules, including various nitrogen-containing heterocyclic systems and pharmaceutical agents. rsc.orgnih.gov The presence of both a basic amino group and a carbonyl group allows for a diverse range of subsequent chemical transformations.
Historical Overview of Related Chemical Syntheses and Discoveries
The synthesis of β-aminoketones is historically and fundamentally linked to the Mannich reaction , a three-component condensation reaction first described by German chemist Carl Mannich. wikipedia.org This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The classic Mannich reaction combines a primary or secondary amine, a non-enolizable aldehyde (such as formaldehyde), and a carbonyl compound containing at least one active hydrogen (the ketone). oarjbp.comwikipedia.org
The mechanism of the Mannich reaction proceeds through two main stages:
Formation of an electrophilic iminium ion (also known as a Schiff base) from the reaction between the amine and the aldehyde. wikipedia.org
Nucleophilic attack of the enol form of the ketone on the iminium ion, resulting in the formation of the C-C bond that establishes the β-aminoketone structure. wikipedia.org
Over the decades, the scope of the Mannich reaction has expanded significantly. oarjbp.com Early methods often required harsh conditions and produced moderate yields. nih.gov Subsequent research led to the development of catalyzed versions of the reaction, employing both Brønsted and Lewis acids to facilitate the formation of the reactive iminium ion. acs.org More recent advancements have focused on creating highly efficient and stereoselective Mannich reactions, using organocatalysts and metal complexes to control the three-dimensional structure of the product. nih.govorganic-chemistry.org
Beyond the Mannich reaction, other synthetic routes to β-aminoketones have been developed, with the aza-Michael reaction being a notable alternative. rsc.orgnih.gov This method involves the conjugate addition of an amine to an α,β-unsaturated ketone. organic-chemistry.org The synthesis of this compound itself would typically involve a Mannich reaction using 3'-methoxypropiophenone (B1296965) as the ketone component, along with dimethylamine (B145610) and formaldehyde (B43269). The precursor, 3'-methoxypropiophenone, can be synthesized via methods such as the reaction of a Grignard reagent with 3-methoxybenzonitrile (B145857). chemicalbook.com
Theoretical Frameworks for Reactivity Prediction
The reactivity of this compound can be predicted and understood through several theoretical frameworks in computational chemistry. These models provide insight into the molecule's electronic structure and identify the most probable sites for chemical reactions.
Frontier Molecular Orbital (FMO) Theory: This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For a β-aminoketone, the lone pair on the nitrogen atom contributes significantly to the HOMO, marking it as a primary site for nucleophilic attack. The LUMO is typically centered around the electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles.
Density Functional Theory (DFT): DFT calculations are widely used to predict a range of molecular properties. chemrevlett.com By solving for the electron density of the molecule, DFT can be used to generate Molecular Electrostatic Potential (ESP) maps . These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) regions in red and electron-poor (electrophilic) regions in blue. chemrevlett.com For this compound, an ESP map would show high negative potential around the carbonyl oxygen and a high positive potential near the carbonyl carbon.
Conceptual DFT Reactivity Indices: From DFT calculations, several indices can be derived to quantify reactivity. These include chemical potential, molecular hardness, and Fukui functions. chemrevlett.com These parameters help to predict the global and local reactivity of the molecule, identifying which atoms are most likely to participate in electrophilic or nucleophilic reactions. chemrevlett.com For instance, these calculations can confirm the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon. Such theoretical approaches are essential for designing synthetic pathways and understanding reaction mechanisms without purely empirical investigation. rsc.orgnih.gov
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3'-Methoxypropiophenone |
| Formaldehyde |
| Dimethylamine |
| 3-Methoxybenzonitrile |
| Tolperisone |
| Oxyfedrine |
| Sitagliptin |
| Penicillin G |
| Penicillin V |
| Enalaprilat |
| Terbutaline |
Synthetic Methodologies and Route Design for 3 Dimethylamino 3 Methoxypropiophenone
Mannich Reaction Approaches to β-Aminoketones
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orglibretexts.org This reaction typically combines an active hydrogen compound (like a ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. psiberg.comoarjbp.com The resulting product, a β-amino-carbonyl compound, is known as a Mannich base. wikipedia.orgbyjus.com This reaction is one of the most fundamental and important carbon-carbon bond-forming reactions for preparing β-amino ketones and their derivatives. tandfonline.com
The classical approach to synthesizing β-dimethylaminoketones is the Mannich reaction involving a ketone, dimethylamine (B145610), and formaldehyde (B43269). For the synthesis of 3-(Dimethylamino)-3'-methoxypropiophenone, the direct precursor would be 3'-methoxypropiophenone (B1296965). The reaction is typically conducted by refluxing the ketone, dimethylamine hydrochloride, and a source of formaldehyde such as paraformaldehyde in a suitable solvent like ethanol (B145695). prepchem.comorgsyn.org The addition of a catalytic amount of strong acid, like hydrochloric acid, is often necessary to facilitate the reaction. prepchem.comorgsyn.org
A representative procedure, analogous to the synthesis of β-Dimethylaminopropiophenone hydrochloride from acetophenone, involves refluxing the starting materials for several hours. orgsyn.org Upon cooling, the product, typically as a hydrochloride salt, crystallizes from the solution or can be precipitated by adding a less polar solvent like acetone. prepchem.comorgsyn.org The hydrochloride salt form is often preferred due to its increased stability and solubility in polar solvents.
Table 1: Typical Reactants and Conditions for Classical Mannich Synthesis
| Reactant/Reagent | Role | Example Molar Ratio |
| 3'-Methoxypropiophenone | Ketone (Active H Compound) | 1.0 |
| Dimethylamine Hydrochloride | Amine Source | 1.3 |
| Paraformaldehyde | Formaldehyde Source | 1.1 |
| Ethanol | Solvent | - |
| Hydrochloric Acid | Catalyst | Catalytic amount |
| Data adapted from analogous syntheses. orgsyn.org |
To improve reaction efficiency, yield, and stereoselectivity, various catalytic systems have been developed for the Mannich reaction. tandfonline.comrsc.org These modern approaches offer alternatives to traditional acid catalysis, often providing milder reaction conditions and better outcomes. Solid acid catalysts, such as zeolites and sulfated oxides, have been explored as alternatives to conventional Lewis or Brønsted acids. tandfonline.com
Catalytic Mannich-type reactions can be highly efficient for producing β-amino carbonyl compounds. tandfonline.com A range of catalysts have been shown to be effective in three-component reactions involving aldehydes, anilines, and ketones. For instance, zirconium oxychloride (ZrOCl₂·8H₂O) has been used to catalyze direct Mannich-type reactions under solvent-free conditions, affording good yields and stereoselectivity. organic-chemistry.org Other research has demonstrated the use of arylboronic acids, which catalyze the Mannich reaction of β-ketoacids and enamines under mild conditions. researchgate.net
Table 2: Examples of Catalysts Used in Mannich-Type Reactions
| Catalyst | Type | Key Advantages |
| Zirconium oxychloride (ZrOCl₂·8H₂O) | Lewis Acid | Efficient under solvent-free conditions, recyclable. organic-chemistry.org |
| Bismuth Triflate (Bi(OTf)₃) | Lewis Acid | High yields, rapid reaction. organic-chemistry.org |
| Silver Acetate (AgOAc) / Phosphine (B1218219) Ligand | Transition Metal | Enables enantioselective synthesis. organic-chemistry.org |
| Arylboronic Acid | Organocatalyst | Mild reaction conditions, high yields. researchgate.net |
| Nano-Fe₃O₄@saponin/Cd | Magnetic Nanocatalyst | Excellent yields, short reaction times, recyclable. rsc.org |
| Silica-functionalized Copper(0) Nanoparticles | Nanocatalyst | Efficient C-C and C-N bond formation. rsc.org |
These catalytic methods, while demonstrated on various substrates, represent advanced strategies that could be optimized for the specific synthesis of this compound.
The mechanism of the Mannich reaction is well-established and proceeds through a series of defined steps, typically under acidic conditions. psiberg.comwikipedia.org
Formation of the Iminium Ion : The reaction initiates with the nucleophilic addition of the secondary amine (dimethylamine) to the aldehyde (formaldehyde). This is followed by protonation and subsequent dehydration to form a highly electrophilic intermediate known as the Eschenmoser salt precursor, or more generally, an iminium ion. libretexts.orgbyjus.com
Enolization of the Ketone : The ketone substrate, in this case, 3'-methoxypropiophenone, which contains an acidic α-proton, undergoes tautomerization to form its more nucleophilic enol isomer. wikipedia.orgbyjus.com This step is catalyzed by the acidic medium.
Nucleophilic Attack : The enol form of the ketone then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. libretexts.orgbyjus.com This step forms the crucial carbon-carbon bond and results in a protonated β-amino ketone.
Deprotonation : The final step involves the deprotonation of the carbonyl oxygen to regenerate the ketone and yield the final Mannich base product, this compound. psiberg.com
This pathway highlights the dual role of the acid catalyst in both activating the formaldehyde via iminium ion formation and promoting the formation of the ketone's nucleophilic enol form.
Grignard Reagent-Based Synthetic Strategies
An alternative and often preparatory step for the synthesis of this compound involves the initial synthesis of its key precursor, 3'-methoxypropiophenone. Grignard reactions are a powerful and versatile tool for this purpose, allowing for the formation of the ketone from various starting materials.
Several synthetic routes utilizing organometallic Grignard reagents have been developed to produce 3'-methoxypropiophenone with high efficiency.
One common method involves the reaction of an appropriate benzonitrile (B105546) with an ethyl Grignard reagent. Specifically, 3-methoxybenzonitrile (B145857) can be treated with ethylmagnesium bromide in a solvent like tetrahydrofuran (B95107) (THF) to yield 3'-methoxypropiophenone after acidic workup. chemicalbook.com
Another route starts from 3-methoxybenzaldehyde. This aldehyde is first reacted with ethylmagnesium bromide to produce the secondary alcohol, 1-(3-methoxyphenyl)-1-propanol. chemicalbook.comchemicalbook.com Subsequent oxidation of this alcohol, for instance with sodium dichromate in sulfuric acid, yields the desired ketone. chemicalbook.com
A particularly effective industrial method involves the preparation of a Grignard reagent from m-methoxybromobenzene and magnesium, which is then reacted with propionitrile. google.compatsnap.com This method, which can be catalyzed by aluminum chloride, has been reported to produce 3'-methoxypropiophenone in high yield (88.6%) and purity (>99.44%). google.compatsnap.comsemanticscholar.org Modern advancements have adapted this process to a multistep continuous flow system, which can improve yields and reduce reaction times compared to batch synthesis. acs.orgncl.res.in
Table 3: Comparison of Grignard-Based Routes to 3'-Methoxypropiophenone
| Starting Material | Grignard/Other Reagent | Key Steps | Reported Yield |
| 3-Methoxybenzonitrile | Ethylmagnesium bromide | Grignard addition, hydrolysis | 99% |
| 3-Methoxybenzaldehyde | Ethylmagnesium bromide | Grignard addition, then oxidation | 70% chemicalbook.com |
| m-Methoxybromobenzene | Magnesium, then Propionitrile | Grignard formation, addition, hydrolysis | 88.6% google.compatsnap.com |
| N,3-dimethoxy-N-methylbenzamide | Ethylmagnesium bromide | Grignard addition, hydrolysis | Quantitative chemicalbook.comchemicalbook.com |
Once the 3'-methoxypropiophenone precursor is synthesized, its chemical transformation is required to yield the final product or other valuable derivatives. While the most direct route to this compound is the Mannich reaction discussed previously, the precursor ketone can undergo other transformations involving organometallic or metal-catalyzed processes.
For example, the carbonyl group of propiophenone (B1677668) derivatives can be a target for reduction reactions. The Meerwein–Pondorf–Verley (MPV) reduction, a transfer hydrogenation process, can convert the ketone to an alcohol. This reaction can be catalyzed by metal alkoxides, and recent research has developed bifunctional polymeric nanocatalysts containing hafnium for this purpose, using alcohols as safe hydrogen donors. nih.gov While this specific transformation leads to an alcohol rather than the target aminoketone, it demonstrates the utility of organometallic catalysis in modifying the propiophenone structure for the synthesis of other derivatives.
Alternative and Emerging Synthetic Pathways
Beyond the traditional one-pot Mannich reaction involving 3'-methoxyacetophenone, formaldehyde, and dimethylamine, several alternative strategies can be envisioned or have been developed for the synthesis of β-aminoketones. These routes aim to overcome some limitations of the classical method, such as the use of pre-formed iminium salts or harsh reaction conditions.
A significant alternative to the Mannich reaction is the N-alkylation of a pre-functionalized propiophenone backbone. This approach involves a nucleophilic substitution reaction where the dimethylamino group is introduced by displacing a leaving group at the β-position of the propiophenone chain.
A more modern and widely applicable strategy for forming amines is reductive amination . wikipedia.org This method involves the reaction of a carbonyl group with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, a hypothetical reductive amination pathway could start from 1-(3-methoxyphenyl)propane-1,3-dione. The reaction of this dicarbonyl compound with dimethylamine would selectively form an enaminone at the more reactive ketone, which could then be chemoselectively reduced to the target β-aminoketone. Common reducing agents for this one-pot process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial ketone but are effective for reducing the intermediate iminium ion. masterorganicchemistry.comchemistrysteps.com
The key advantage of reductive amination is its versatility and control, avoiding the over-alkylation often seen in direct alkylations with alkyl halides. masterorganicchemistry.com
Various condensation and coupling strategies offer emerging pathways to β-aminoketones.
Aza-Michael Addition: This reaction involves the conjugate addition of an amine to an α,β-unsaturated ketone. For the target compound, this would entail the synthesis of 1-(3-methoxyphenyl)prop-2-en-1-one (3'-methoxyacrylophenone) followed by the addition of dimethylamine across the double bond. Aza-Michael reactions are highly atom-economical and can often be performed under mild conditions, sometimes catalyzed by Lewis acids or even in water, aligning with green chemistry principles. rsc.org
Reductive Hydroamination of Ynones: A metal-free cascade method has been described for the synthesis of β-aminoketones through the reductive hydroamination of ynones (alkynyl ketones). rsc.org This approach converts ynones and amines directly into the corresponding β-aminoketones with a broad substrate scope. rsc.org Applying this to the target molecule would involve the reaction of 1-(3-methoxyphenyl)prop-2-yn-1-one with dimethylamine in the presence of a suitable reducing agent.
Palladium-Catalyzed Coupling Reactions: The Buchwald-Hartwig amination has revolutionized the formation of C-N bonds, typically for synthesizing aryl amines from aryl halides. wikipedia.orglibretexts.org While less common for constructing β-aminoketones, variations of this reaction could be applied. A potential route could involve the palladium-catalyzed coupling of dimethylamine with a vinyl halide or triflate precursor, such as 1-(3-methoxyphenyl)-3-haloprop-2-en-1-ol, followed by tautomerization and reduction. The development of specialized bulky, electron-rich phosphine ligands has greatly expanded the scope and efficiency of these reactions. youtube.com
Optimization of Reaction Conditions and Process Efficiency
Achieving high yield, purity, and cost-effectiveness in the synthesis of this compound hinges on the careful optimization of reaction parameters.
The choice of solvent and reaction temperature profoundly impacts reaction rates, yields, and side-product formation.
In the classic Mannich reaction , alcoholic solvents like ethanol are frequently used, often under reflux conditions to ensure the reaction goes to completion. scitepress.org For instance, the synthesis of a related compound, 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol, was conducted in ethanol at a reflux temperature of 78°C for 90 minutes. scitepress.org The use of water as a solvent is also increasingly explored to create greener reaction conditions. researchgate.net
For syntheses involving organometallic reagents, such as the Grignard reaction to prepare the 3'-methoxypropiophenone precursor, ethereal solvents like tetrahydrofuran (THF) and diethyl ether are standard due to their ability to solvate the magnesium species. patsnap.com Temperature control is critical in these reactions; they are often initiated at low temperatures (e.g., 0°C) and then allowed to warm to room temperature or heated to drive the reaction forward. A patented process for synthesizing 3-methoxypropiophenone specifies controlling the reaction temperature between 50-55°C in THF. patsnap.com
The table below summarizes various solvent and temperature conditions reported for the synthesis of β-aminoketones or their key precursors.
| Reaction Type | Precursors | Solvent(s) | Temperature | Reported Yield |
| Mannich Reaction | Eugenol, Formaldehyde, Dimethylamine | Ethanol | 78°C (Reflux) | 86.39% |
| Grignard Reaction | m-methoxy bromobenzene, Propionitrile | Tetrahydrofuran (THF) | 50-55°C | up to 88.6% |
| Grignard Reaction | 3-methoxy benzonitrile, Ethyl magnesium bromide | THF / Diethyl ether | Room Temp to 40°C | 99% |
| Reductive Amination | Ketone, Amine | (Not specified) | (Not specified) | (General Method) |
This table is generated based on data from multiple sources for illustrative purposes. scitepress.orgpatsnap.com
Catalysts are crucial for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. The synthesis of β-aminoketones benefits from a wide range of catalytic systems.
Acid/Base Catalysis: The Mannich reaction is traditionally catalyzed by acid (e.g., HCl) or base. Modern approaches have explored various solid acid catalysts like heteropolyacids, MCM-41, and metal oxides (e.g., ZnO, MgO/ZrO₂), which offer advantages in terms of separation and recyclability. researchgate.net Nanostructured Zirconium Pyrophosphate (ZrP₂O₇) has been shown to be a highly efficient and diastereoselective catalyst for three-component Mannich reactions in a water-ethanol mixture at room temperature. researchgate.net
Organocatalysis: Small organic molecules can also catalyze the Mannich reaction. Thiamine hydrochloride, for example, has been used as an effective organocatalyst for the rapid, one-pot synthesis of β-aminoketones. researchgate.net
Metal Catalysis: For coupling reactions, transition metals are indispensable. Palladium catalysts are the cornerstone of Buchwald-Hartwig amination. wikipedia.org The performance of these catalysts is highly dependent on the choice of ligand, with bulky, electron-rich phosphine ligands being particularly effective. youtube.com In other routes, copper-catalyzed methods have been developed for synthesizing β-aminoketones from allyl alcohols and anilines. researchgate.net For the synthesis of the 3'-methoxypropiophenone precursor via a Grignard reaction, aluminum chloride (AlCl₃) has been used as a catalyst to facilitate the formation of the Grignard reagent. google.com
Catalyst screening is a vital step in process development, allowing for the identification of the optimal catalyst that provides the highest activity, selectivity, and stability for a specific transformation. mdpi.com
Principles of Atom Economy and Green Chemistry in this compound Synthesis
The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize environmental impact and improve process efficiency. These principles are highly relevant to the synthesis of this compound.
Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product.
The Mannich reaction is inherently atom-economical. In the ideal reaction between 3'-methoxyacetophenone, formaldehyde, and dimethylamine, the only byproduct is a single molecule of water. This represents a very efficient use of reactant materials.
Addition reactions , such as the aza-Michael addition, are perfectly atom-economical, as all atoms of the reactants are incorporated into the product.
In contrast, N-alkylation using a β-halopropiophenone has a lower atom economy, as it generates a halide salt as a stoichiometric byproduct.
Green Chemistry Principles in Practice:
Safer Solvents and Reagents: A key green objective is the replacement of hazardous chemicals. For instance, in the synthesis of the 3'-methoxypropiophenone precursor, traditional methods often use highly toxic dimethyl sulfate (B86663) for methylation. patsnap.comgoogle.com Greener alternatives, such as those employing Grignard reagents, avoid such hazardous materials. patsnap.comgoogle.com The use of water as a solvent in Mannich reactions is another significant step towards a more environmentally benign process. researchgate.net
Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic routes reduce energy consumption by lowering activation barriers and minimize waste by avoiding the use of stoichiometric reagents. researchgate.net The development of recyclable heterogeneous catalysts, such as ZnO-nanoparticles or functionalized solid supports, is particularly beneficial as it simplifies product purification and allows for catalyst reuse. researchgate.net
Process Intensification: Designing synthetic routes with fewer steps, such as one-pot multicomponent reactions like the Mannich reaction, reduces waste, solvent use, and energy consumption associated with intermediate separation and purification steps. researchgate.net
By embracing these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible. rsc.org
Chemical Reactivity and Transformation Mechanisms of 3 Dimethylamino 3 Methoxypropiophenone
Reactions at the Carbonyl Group (C=O)
The ketone carbonyl group is a site of significant reactivity due to its polarity, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. msu.edushemmassianconsulting.com The presence of the electron-donating methoxy (B1213986) group on the aromatic ring can modulate this reactivity.
The reduction of the carbonyl group in 3-(Dimethylamino)-3'-methoxypropiophenone, a β-amino ketone, yields the corresponding 1,3-amino alcohol, specifically 1-(3-methoxyphenyl)-3-(dimethylamino)propan-1-ol. This transformation is of significant interest as 1,3-amino alcohols are structural motifs found in numerous biologically active compounds. The stereochemical outcome of this reduction is a critical aspect, potentially leading to syn or anti diastereomers.
A variety of reducing agents can accomplish this conversion, with the choice of reagent influencing the stereoselectivity of the product. nih.gov Common methods include catalytic hydrogenation and hydride-based reagents. wikipedia.org
Hydride Reductions : Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing ketones to secondary alcohols. wikipedia.orgyoutube.com Sodium borohydride is a milder reagent and is often preferred for its selectivity, typically used in protic solvents like methanol (B129727) or ethanol (B145695). rsc.org The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. youtube.com
Stereoselectivity : The reduction of β-amino ketones can be directed to favor either the syn or anti 1,3-amino alcohol. nih.gov Studies on analogous systems using samarium(II) iodide have shown that the stereochemical outcome can be controlled by the nature of the substituent on the nitrogen atom. For instance, N-acyl protected β-amino ketones tend to yield syn products, while N-aryl derivatives favor the formation of anti products. nih.gov This suggests that intramolecular chelation between the reducing agent, the carbonyl oxygen, and the amino group can play a crucial role in directing the hydride attack from a specific face of the carbonyl plane.
Table 1: Common Reducing Agents for Ketone to Alcohol Transformation
| Reagent | Typical Conditions | Stereoselectivity | Notes |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | Generally low to moderate; often follows Felkin-Anh model | A mild and selective reagent, well-suited for ketones. organic-chemistry.org |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by aqueous workup | Can be influenced by chelation; may differ from NaBH₄ | A powerful, non-selective reducing agent. |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd, Pt, or Ni catalyst, pressure | Dependent on catalyst and substrate adsorption | Can also reduce other functional groups if present. wikipedia.org |
| Samarium(II) Iodide (SmI₂) | THF, often with a proton source like methanol | High; tunable based on N-substituents (syn or anti) nih.gov | An electron-transfer reducing agent. |
The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. mhmedical.com While aldehydes and ketones typically undergo nucleophilic addition rather than substitution due to the lack of a good leaving group, the initial addition step is key to many transformations. libretexts.org The reactivity of the carbonyl in this compound is influenced by the electronic effects of the methoxy group on the phenyl ring. The methoxy group, being an electron-donating group through resonance, can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted propiophenone (B1677668).
Examples of nucleophilic addition reactions applicable to this ketone include:
Grignard Reactions : The addition of organomagnesium halides (Grignard reagents) to the carbonyl group would produce a tertiary alcohol. For example, reacting this compound with methylmagnesium bromide would yield 2-(3-methoxyphenyl)-4-(dimethylamino)butan-2-ol. Synthesis of the parent compound, 3'-methoxypropiophenone (B1296965), itself can be achieved via a Grignard reaction between a 3-methoxybenzonitrile (B145857) and ethylmagnesium bromide.
Aldol and Related Condensations : In the presence of a base, the ketone can be deprotonated at the α-carbon (the carbon adjacent to the carbonyl group) to form an enolate. This enolate can then act as a nucleophile, attacking other electrophiles. For instance, a base-catalyzed condensation with an aldehyde, such as benzaldehyde, would lead to an α,β-unsaturated ketone (a chalcone (B49325) derivative). The parent ketone, 3'-methoxypropiophenone, has been used in such condensation reactions. echemi.com
Transformations Involving the Dimethylamino Moiety
The tertiary dimethylamino group is a key functional handle, allowing for a range of transformations centered on the nitrogen atom.
The lone pair of electrons on the nitrogen atom makes the dimethylamino group nucleophilic and basic. This allows for several important reactions:
Quaternization : As a tertiary amine, the dimethylamino group readily reacts with alkyl halides, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. d-nb.info This reaction, known as the Menshutkin reaction, converts the neutral amine into a positively charged quaternary ammonium species, for example, [3-(3-methoxyphenyl)-3-oxopropyl]trimethylammonium iodide. This transformation significantly alters the group's properties, turning it into a good leaving group for subsequent elimination reactions. d-nb.info
N-Oxide Formation : The nitrogen atom can be oxidized to form an N-oxide using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The resulting 3-(dimethylamino-N-oxide)-3'-methoxypropiophenone is a highly polar molecule. wikipedia.org N-oxides are valuable intermediates in organic synthesis and can undergo reactions such as the Cope elimination.
Hofmann Elimination : The quaternary ammonium salt formed via quaternization can undergo an elimination reaction upon treatment with a strong base, such as silver oxide (Ag₂O) followed by heating. wikipedia.orgallen.in This E2 elimination, known as the Hofmann elimination, typically forms the least substituted (Hofmann) alkene by removing a proton from the β-carbon. byjus.comlibretexts.org In this case, elimination would lead to the formation of 3'-methoxy-1-phenylprop-2-en-1-one (a chalcone derivative) and trimethylamine. The reaction proceeds because the bulky quaternary ammonium group is an excellent leaving group, and the base abstracts the most sterically accessible β-hydrogen. pearson.com
In analytical chemistry, derivatization is often employed to enhance the detection or separation of a molecule. sigmaaldrich.com While derivatization is more common for primary and secondary amines, methods exist that can be applied to tertiary amines or their precursors. The purpose is often to introduce a chromophore for UV-Vis detection or a fluorescent tag for fluorescence detection in techniques like HPLC. libretexts.org
For a tertiary amine like the dimethylamino group, direct derivatization can be challenging. However, specific reagents can react with tertiary amines. For example, chloroformates can react with some tertiary amines. reddit.com Alternatively, the amine could first be demethylated to a secondary amine, which is then more readily derivatized with a wider range of agents like dansyl chloride or dabsyl chloride. Another approach involves derivatizing a different part of the molecule, such as the carboxylic acid moiety in amino acids that also contain a tertiary amine group, to facilitate analysis. chromforum.org
Table 2: Potential Derivatization Strategies
| Reaction Type | Reagent Example | Purpose |
| Quaternization | Methyl Iodide (CH₃I) | Increases polarity; can be used for ion-pair chromatography. |
| N-Oxide Formation | m-CPBA | Alters polarity and chromatographic behavior. |
| Chloroformate Reaction | 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Can react with some tertiary amines to add a fluorescent tag. libretexts.org |
| Demethylation-Derivatization | - | Converts to a more reactive secondary amine for subsequent tagging. |
Reactivity of the Methoxy-Substituted Aromatic Ring
The aromatic ring of this compound is subject to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for aromatic compounds. wikipedia.org The position of attack by an incoming electrophile is determined by the directing effects of the substituents already present on the ring: the methoxy group (-OCH₃) at position 3' and the propionyl group (-COCH₂CH₃) at position 1'. wikipedia.org
Directing Effects of Substituents :
Methoxy Group (-OCH₃) : This is a strongly activating group and an ortho, para-director. organicchemistrytutor.com It activates the ring towards electrophilic attack by donating electron density through a strong resonance effect (+M), which outweighs its inductive electron-withdrawing effect (-I). libretexts.org It directs incoming electrophiles to the positions ortho and para to itself (positions 2', 4', and 6').
Propionyl Group (-COCH₂CH₃) : This is a moderately deactivating group and a meta-director. organicchemistrytutor.com It deactivates the ring by withdrawing electron density through both resonance (-M) and inductive (-I) effects. chemistrytalk.org This makes the ring less nucleophilic and directs incoming electrophiles to the position meta to itself (position 5').
Combined Influence : The two groups are in a meta relationship to each other. Their directing effects are antagonistic (non-cooperative). To predict the site of substitution, one must consider the relative power of each group. The strongly activating -OCH₃ group has a dominant influence over the deactivating propionyl group. Therefore, substitution will be directed primarily to the positions activated by the methoxy group, which are the 2', 4', and 6' positions.
Position 2' : Ortho to the methoxy group. Steric hindrance from the adjacent large propionyl group may reduce reactivity at this site.
Position 4' : Ortho to the methoxy group. This position is generally less sterically hindered than the 2' position.
Position 6' : Para to the methoxy group. This position is often favored electronically and is sterically accessible.
Therefore, electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts reactions are expected to yield a mixture of products, with substitution occurring predominantly at the 4'- and 6'-positions. oneonta.edu
Table 3: Analysis of Electrophilic Substitution Sites
| Position | Relation to -OCH₃ (Activating) | Relation to -C(O)Et (Deactivating) | Predicted Reactivity |
| 2' | ortho (Activated) | ortho (Deactivated) | Possible, but may be sterically hindered. |
| 4' | ortho (Activated) | para (Deactivated) | Favored site of attack. |
| 5' | meta (Unaffected) | meta (Favored by deactivator) | Unlikely, as the ring is deactivated at this site by the propionyl group and not strongly activated by the methoxy group. |
| 6' | para (Activated) | ortho (Deactivated) | Favored site of attack. |
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The regioselectivity and rate of this reaction on the this compound molecule are governed by the electronic effects of the two substituents on the benzene (B151609) ring: the methoxy group (-OCH₃) and the propionyl group (-C(O)CH₂CH₂N(CH₃)₂).
The methoxy group is a powerful activating group and an ortho, para-director. It increases the electron density of the aromatic ring through its +R (resonance) effect, making the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.org Conversely, the propionyl group is a deactivating group and a meta-director due to its -I (inductive) and -R (resonance) effects, which withdraw electron density from the ring.
When both an activating and a deactivating group are present, the activating group's directing effect generally dominates. Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the strongly activating methoxy group.
The potential sites for substitution are:
C2: ortho to -OCH₃, ortho to the propionyl group.
C4: para to -OCH₃, ortho to the propionyl group.
C6: ortho to -OCH₃, meta to the propionyl group.
Considering steric hindrance from the adjacent propionyl chain, substitution at the C6 position is generally favored. The C4 position is also a likely site for substitution. The C2 position is sterically hindered and electronically deactivated by the adjacent ketone group, making it the least favorable site.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Relation to -OCH₃ (Activating) | Relation to -C(O)R (Deactivating) | Predicted Outcome |
|---|---|---|---|
| C2 | ortho | ortho | Minor product (steric hindrance) |
| C4 | para | ortho | Major/Minor product |
| C5 | meta | meta | Not favored |
Common electrophilic aromatic substitution reactions would include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. The specific reaction conditions would need to be carefully controlled to avoid side reactions involving the basic dimethylamino group or the ketone functionality. wikipedia.orgchemicalbook.com
Demethylation Reactions and Aromatic Modifications
The structure of this compound offers two distinct sites for demethylation: the nitrogen of the dimethylamino group (N-demethylation) and the oxygen of the methoxy group (O-demethylation). These reactions are significant as they unmask more reactive functional groups (a secondary amine and a phenol, respectively), allowing for further molecular modifications.
O-Demethylation: Cleavage of the aryl methyl ether is a common transformation in organic synthesis. chim.it This can be achieved under various conditions, typically requiring strong reagents due to the stability of the ether linkage. chem-station.com
Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl ethers, even at low temperatures. chem-station.com Other Lewis acids like aluminum chloride (AlCl₃) can also be used, often requiring heat. chem-station.com
Brønsted Acids: Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond at high temperatures. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group. chem-station.com
Nucleophilic Reagents: Strong nucleophiles, particularly thiolates like ethanethiolate (EtS⁻) in a polar aprotic solvent, can also effect demethylation via an Sₙ2 mechanism. wikipedia.org
N-Demethylation: The removal of a methyl group from a tertiary amine is also a key synthetic step. wikipedia.org
Von Braun Reaction: This classic method involves treating the tertiary amine with cyanogen (B1215507) bromide (BrCN), which results in an initial cyanamide (B42294) intermediate that can be hydrolyzed to the secondary amine. wikipedia.org
Chloroformates: Reagents like ethyl chloroformate or α-chloroethyl chloroformate react with tertiary amines to form a carbamate, which can then be cleaved under specific conditions (e.g., hydrolysis or methanolysis) to yield the secondary amine.
Oxidative Methods: Oxidation of the tertiary amine to an N-oxide, followed by rearrangement or reduction, can also lead to demethylation. chim.it
Selective demethylation can be a challenge. The choice of reagent and reaction conditions is crucial to target either the N-methyl or O-methyl groups preferentially. For instance, the basicity of the dimethylamino group may lead to complex formation with Lewis or Brønsted acids, potentially complicating O-demethylation.
Table 2: Common Reagents for Demethylation Reactions
| Reaction Type | Reagent Class | Example Reagents | Typical Conditions |
|---|---|---|---|
| O-Demethylation | Lewis Acid | Boron tribromide (BBr₃) | CH₂Cl₂, -78°C to RT |
| O-Demethylation | Brønsted Acid | Hydrobromic acid (HBr, 47%) | High temperature (reflux) |
| O-Demethylation | Nucleophile | Sodium ethanethiolate (NaSEt) | DMF, reflux |
| N-Demethylation | Electrophile | Cyanogen bromide (BrCN) | Inert solvent |
Investigation of Rearrangement and Fragmentation Pathways
The study of rearrangement and fragmentation is crucial for understanding the stability of a molecule and for structural elucidation, particularly through mass spectrometry.
Mass Spectrometry Fragmentation: In electron impact mass spectrometry (EI-MS), the molecular ion of this compound would be expected to undergo characteristic fragmentation patterns typical of ketones and amines.
α-Cleavage: The most prominent fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. For this molecule, two primary α-cleavages are possible:
Loss of the ethylamino side chain to form the stable 3-methoxybenzoyl cation. This fragment would be expected to be a major peak in the spectrum.
Loss of the 3-methoxyphenyl (B12655295) group to form a [CH₃CH₂C(O)N(CH₃)₂]⁺ ion. This is generally less favored than the formation of the resonance-stabilized aromatic cation.
Cleavage adjacent to the Nitrogen Atom: The C-C bond alpha to the nitrogen atom is another site of facile cleavage. This would result in the loss of a dimethylaminomethyl radical (•CH₂N(CH₃)₂) or the formation of a dimethyliminium ion ([CH₂=N(CH₃)₂]⁺), a common and stable fragment for molecules containing this moiety.
McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by cleavage of the α,β-bond. In this compound, a hydrogen on the carbon alpha to the nitrogen is in the γ-position relative to the carbonyl group. This could lead to the elimination of a neutral N,N-dimethylvinylamine molecule and the formation of a 3-methoxyacetophenone radical cation.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 135 | [CH₃O-C₆H₄-C≡O]⁺ | α-Cleavage (loss of •CH₂CH₂N(CH₃)₂) |
| 58 | [CH₂=N(CH₃)₂]⁺ | Cleavage alpha to nitrogen |
| 150 | [CH₃O-C₆H₄-C(OH)=CH₂]⁺• | McLafferty Rearrangement |
Chemical Rearrangements: β-aminoketones can undergo various chemical rearrangements depending on the reaction conditions. rsc.org For instance, under certain acidic or basic conditions, they can be susceptible to retro-Mannich (or retro-Michael) reactions, leading to the formation of an α,β-unsaturated ketone and dimethylamine (B145610). rsc.org Additionally, rearrangements involving the migration of a group to an adjacent electron-deficient atom, such as in the context of α-iminol rearrangements, could be envisioned under specific synthetic transformations. beilstein-journals.org
Stereochemical Control and Chiral Synthesis Involving 3 Dimethylamino 3 Methoxypropiophenone
Generation and Resolution of Racemic 3-(Dimethylamino)-3'-methoxypropiophenone
Racemic this compound is typically synthesized through classical methods like the Mannich reaction, which involves the aminoalkylation of a ketone. This approach, however, yields an equal mixture of both enantiomers (a racemate), which must then be separated to isolate the desired stereoisomer.
One of the most established and industrially viable methods for separating enantiomers is through diastereomeric salt formation. This technique leverages the reaction of a racemic base, such as this compound, with a single enantiomer of a chiral acid, known as a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, allowing for their separation by fractional crystallization.
A prominent chiral resolving agent for β-amino ketones is dibenzoyl tartaric acid (DBTA). ajrconline.org In a typical procedure, the racemic amine and an enantiomerically pure form of DBTA (e.g., L-(-)-dibenzoyl tartaric acid) are dissolved in a suitable solvent system. semanticscholar.org The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution due to lower solubility, while the other remains in the mother liquor. google.com The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base to yield the enantiomerically pure amine.
Research on the resolution of the closely related compound, 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, highlights the effectiveness of this method. ajrconline.org The process can be optimized by careful selection of solvents and temperature control to maximize the yield and diastereomeric excess of the desired salt. ajrconline.org
| Parameter | Condition |
|---|---|
| Racemic Compound | 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one |
| Chiral Resolving Agent | L-(-)-Dibenzoyl Tartaric Acid (L-DBTA) |
| Solvent System | Acetone / Methanol (B129727) |
| Additive | p-Toluenesulfonic acid (PTSA) (catalytic) |
| Process | The mixture is heated and cooled repeatedly to facilitate selective crystallization of one diastereomeric salt. |
A significant limitation of classical resolution is its maximum theoretical yield of 50% for the desired enantiomer. To overcome this, dynamic kinetic resolution (DKR) can be employed. DKR combines the rapid, selective separation of one enantiomer (via crystallization, as in the process described above) with the simultaneous in-situ racemization of the undesired enantiomer remaining in the solution. acs.org
Asymmetric Synthesis Methodologies
As an alternative to resolving racemic mixtures, asymmetric synthesis aims to create the desired enantiomer directly from prochiral starting materials. frontiersin.orgrsc.org This is often a more elegant and atom-economical approach.
The formation of β-aminoketones can be rendered enantioselective through the use of chiral catalysts. Asymmetric catalysis is a powerful strategy where a small amount of a chiral catalyst directs the reaction to produce a large quantity of an enantiomerically enriched product. frontiersin.org
The asymmetric Mannich reaction is a key method for synthesizing chiral β-amino ketones. This reaction can be catalyzed by various systems:
Chiral Metal Catalysts: Lewis acidic metals combined with chiral ligands can activate the substrates and create a chiral environment, guiding the formation of one enantiomer over the other.
Organocatalysis: Small organic molecules, such as chiral amines (e.g., proline and its derivatives) or chiral Brønsted acids, can effectively catalyze the asymmetric formation of C-N and C-C bonds in Mannich-type reactions. nih.gov These catalysts operate by forming transient chiral intermediates, such as enamines or iminium ions, which then react with high stereoselectivity.
These catalytic approaches offer direct access to enantiomerically pure β-aminoketones, avoiding the need for subsequent resolution steps.
The use of chiral auxiliaries is a robust and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
In the context of synthesizing a compound like this compound, a synthetic strategy could involve:
Attaching a chiral auxiliary (e.g., an Evans oxazolidinone or a pseudoephedrine derivative) to a suitable prochiral carboxylic acid derivative. wikipedia.org
Performing a diastereoselective reaction, such as an alkylation, to introduce the carbon backbone with the correct stereochemistry, which is directed by the steric and electronic properties of the auxiliary.
Cleaving the auxiliary to release the chiral product.
This substrate-controlled approach provides a high degree of stereochemical predictability and is widely used in the synthesis of complex molecules. tcichemicals.com
Stereoselective Transformations of the Compound
Once enantiomerically pure this compound is obtained, it can undergo further stereoselective transformations. A critical subsequent reaction is the reduction of the ketone functionality to a secondary alcohol. This transformation introduces a second stereogenic center, meaning the stereochemical outcome of the reduction is crucial.
The reduction can be performed diastereoselectively, where the existing stereocenter at the α-position influences the facial selectivity of the hydride attack on the carbonyl group. However, for greater control, reagent-based stereoselection is often employed using chiral reducing agents or catalysts. wikipedia.orgrsc.org
Prominent methods for the enantioselective reduction of prochiral ketones include:
CBS (Corey-Bakshi-Shibata) Reduction: This method uses a chiral oxazaborolidine catalyst with borane (B79455) as the stoichiometric reductant. The catalyst coordinates to the ketone in a specific orientation, exposing one face to reduction, leading to high enantioselectivity. mdpi.comyork.ac.uk
Asymmetric Transfer Hydrogenation: Chiral transition metal complexes (e.g., Ru, Rh) can catalyze the transfer of hydrogen from a source like isopropanol (B130326) or formic acid to the ketone, producing the chiral alcohol with high enantiomeric excess. nih.gov
By selecting the appropriate chiral catalyst or reagent, the ketone of (S)- or (R)-3-(Dimethylamino)-3'-methoxypropiophenone can be reduced to produce any of the four possible diastereomeric amino alcohols with a high degree of control. uwindsor.ca
Diastereoselective Reductions and Derivatizations
The reduction of the ketone in this compound to a secondary alcohol introduces a new stereocenter. If the carbon atom alpha to the nitrogen already contains a stereocenter, the resulting product will be a pair of diastereomers, commonly referred to as syn and anti. Diastereoselective reduction aims to produce one of these diastereomers preferentially over the other.
The stereochemical outcome is largely governed by the method of reduction, which can be influenced by steric effects or chelation.
Chelation-Controlled Reduction: In this strategy, a Lewis acidic metal cation coordinates to both the carbonyl oxygen and the nitrogen of the dimethylamino group, forming a rigid five-membered ring intermediate. This conformation locks the molecule into a specific arrangement, forcing a hydride reagent to attack the carbonyl carbon from the less sterically hindered face. This typically leads to the formation of the syn diastereomer. Reagents commonly used for this purpose include zinc borohydride (B1222165) or other combinations of metal salts with hydride donors.
Non-Chelating/Steric-Controlled Reduction: Under non-chelating conditions, or with bulky reducing agents, the reaction proceeds according to the Felkin-Anh model. The largest group at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. This approach often yields the anti diastereomer as the major product. Bulky hydride reagents such as L-Selectride® or K-Selectride® are often employed to maximize this steric bias.
While specific experimental data on the diastereoselective reduction of this compound is not extensively detailed in publicly accessible literature, the outcomes can be predicted based on well-established principles of β-aminoketone reductions. The table below illustrates hypothetical outcomes based on these general principles.
| Reducing Agent | Proposed Control Mechanism | Predicted Major Diastereomer | Typical Reaction Conditions |
|---|---|---|---|
| NaBH₄ | Minimal Selectivity | Mixture of syn and anti | Methanol (MeOH), 0 °C to RT |
| Zn(BH₄)₂ | Chelation Control | syn | Tetrahydrofuran (B95107) (THF), -78 °C |
| L-Selectride® | Steric (Felkin-Anh) Control | anti | Tetrahydrofuran (THF), -78 °C |
Chiral Pool Strategies
Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure compounds from natural sources as starting materials. wikipedia.org This approach bypasses the need for asymmetric synthesis or chiral resolution by incorporating a pre-existing stereocenter into the target molecule. wikipedia.org Common sources for the chiral pool include amino acids, sugars, and terpenes. nih.gov
For the synthesis of an enantiomerically pure version of this compound or its derivatives, a chiral pool approach could theoretically begin with a natural amino acid. For instance, an amino acid such as (S)-Alanine or (S)-Phenylalanine could serve as a chiral template. A hypothetical synthetic pathway might involve:
Protection: Protection of the amine and carboxylic acid functional groups of the starting amino acid.
Carbonyl Addition: Conversion of the carboxylic acid to a suitable derivative (like a Weinreb amide) followed by the addition of an organometallic reagent, such as 3-methoxyphenylmagnesium bromide, to form the ketone.
Modification of the Amino Group: If starting from a primary amine precursor, reductive amination steps would be required to install the two methyl groups on the nitrogen.
Deprotection: Removal of any protecting groups to yield the final chiral product.
This strategy ensures that the stereochemistry at the α-carbon is set from the beginning and is retained throughout the synthesis. While this represents a viable and logical approach, specific literature detailing a chiral pool synthesis for this compound is not currently available. The feasibility and efficiency of such a route would depend on the careful selection of protecting groups and reaction conditions to avoid racemization at the chiral center.
Strategic Applications As a Chemical Intermediate
Precursor to Diversely Substituted β-Aminoketones
Derivatives of 3-(Dimethylamino)propiophenone (B1583344) are highly effective precursors for the synthesis of diverse libraries of β-aminoketones. researchgate.net These compounds, often referred to as Mannich bases, are valuable in medicinal chemistry due to their prevalence in the structures of many biologically active compounds. The general synthetic approach involves the N-alkylation of various secondary amines with propiophenone (B1677668) salts, which act as the key starting material. researchgate.net This method allows for significant structural diversity in the resulting β-aminoketone by simply changing the secondary amine reactant.
The reaction leverages the propiophenone hydrochloride salt as a stable and reactive substrate. By reacting these salts with a range of secondary amines, including both cyclic and acyclic examples, a portfolio of novel β-aminoketones can be generated in good yields. researchgate.net This straightforward procedure provides an efficient route to compounds that can be further elaborated or screened for biological activity.
Table 1: Synthesis of β-Aminoketones from Propiophenone Derivatives A representative table illustrating the synthesis of various β-aminoketones from propiophenone precursors and different secondary amines, based on findings from Abonia et al. researchgate.net
| Propiophenone Precursor | Secondary Amine | Resulting β-Aminoketone Structure | Isolated Yield (%) |
| 3-(N,N-dimethylamino)propiophenone hydrochloride | N-methylbenzylamine | 3-(benzyl(methyl)amino)-1-phenylpropan-1-one | 88 |
| 3-(N,N-dimethylamino)propiophenone hydrochloride | Dibenzylamine | 3-(dibenzylamino)-1-phenylpropan-1-one | 84 |
| 3-(N,N-dimethylamino)-4'-methylpropiophenone hydrochloride | N-methylbenzylamine | 3-(benzyl(methyl)amino)-1-(p-tolyl)propan-1-one | 91 |
| 3-(N,N-dimethylamino)-4'-chloropropiophenone hydrochloride | N-methylbenzylamine | 3-(benzyl(methyl)amino)-1-(4-chlorophenyl)propan-1-one | 85 |
| 3-(N,N-dimethylamino)propiophenone hydrochloride | Morpholine | 3-morpholino-1-phenylpropan-1-one | 89 |
| 3-(N,N-dimethylamino)propiophenone hydrochloride | Piperidine | 1-phenyl-3-(piperidin-1-yl)propan-1-one | 93 |
Synthesis of Key γ-Aminoalcohols from 3-(Dimethylamino)propiophenone Derivatives
The β-aminoketones synthesized from 3-(dimethylamino)propiophenone derivatives are valuable intermediates for the preparation of corresponding γ-aminoalcohols. researchgate.net These alcohols are obtained through the selective reduction of the ketonic carbonyl group. This transformation is a critical step as γ-aminoalcohols are another class of compounds with significant applications in medicinal chemistry and materials science. organic-chemistry.org
The reduction is typically achieved using chemical or catalytic methods, with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) being a common and effective reagent for this purpose. researchgate.net This process is generally high-yielding and preserves the stereochemical information if the precursor is chiral. The conversion of the carbonyl to a hydroxyl group introduces a new chiral center and significantly alters the molecule's polarity and hydrogen-bonding capabilities, opening up further avenues for structural modification or biological interaction. Research has demonstrated that a variety of β-aminoketones can be successfully reduced to their corresponding γ-aminoalcohols in yields ranging from 72% to 93%. researchgate.net
Table 2: Conversion of β-Aminoketones to γ-Aminoalcohols via Reduction A selection of β-aminoketones and their corresponding γ-aminoalcohol products obtained through NaBH₄-mediated reduction. researchgate.net
| β-Aminoketone | Resulting γ-Aminoalcohol | Isolated Yield (%) |
| 3-(benzyl(methyl)amino)-1-phenylpropan-1-one | 3-(benzyl(methyl)amino)-1-phenylpropan-1-ol | 82 |
| 3-(dibenzylamino)-1-phenylpropan-1-one | 3-(dibenzylamino)-1-phenylpropan-1-ol | 88 |
| 3-(benzyl(methyl)amino)-1-(p-tolyl)propan-1-one | 3-(benzyl(methyl)amino)-1-(p-tolyl)propan-1-ol | 93 |
| 3-(benzyl(methyl)amino)-1-(4-chlorophenyl)propan-1-one | 3-(benzyl(methyl)amino)-1-(4-chlorophenyl)propan-1-ol | 89 |
| 3-morpholino-1-phenylpropan-1-one | 1-phenyl-3-morpholinopropan-1-ol | 72 |
Intermediate in Multi-Step Synthetic Sequences for Complex Pharmaceutical Scaffolds
The utility of 3-(Dimethylamino)-3'-methoxypropiophenone and its parent compound, 3'-methoxypropiophenone (B1296965), is well-established in the multi-step synthesis of complex pharmaceutical agents. researchgate.netchemicalbook.comchemicalbook.com The 3'-methoxypropiophenone structure is a key intermediate in the synthesis of the centrally acting analgesic Tapentadol. patsnap.comgoogle.com The synthetic routes to these drugs often involve the initial elaboration of the propiophenone core, followed by several transformations to build the final complex molecular architecture.
The presence of multiple functional groups allows for sequential reactions, making it a valuable building block in longer synthetic pathways. For instance, the protocol for generating diverse β-aminoketones and γ-aminoalcohols has been successfully applied as an alternative route for the synthesis of the local anesthetic Falicain® and the topical antifungal drug Naftifine®. researchgate.net This highlights the role of propiophenone derivatives as pivotal intermediates in constructing approved therapeutic agents.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, making their synthesis a central focus of organic chemistry. nih.govopenmedicinalchemistryjournal.com The β-aminoketone structure derived from this compound is an ideal precursor for constructing a variety of N-heterocycles. The 1,3-relationship between the amine and ketone functionalities provides a reactive scaffold for cyclization reactions.
For example, the reaction of β-aminoketones with hydrazine (B178648) derivatives can lead to the formation of five- or six-membered heterocycles like pyrazoles. nih.gov Similarly, condensation reactions with other bifunctional reagents such as ureas or amidines can yield pyrimidine (B1678525) derivatives. mdpi.com The reactivity of the β-amino group as a nucleophile or a leaving group, combined with the electrophilicity of the carbonyl carbon, enables a wide range of annulation strategies to build complex heterocyclic systems. nih.gov
The application of this compound and its derivatives exemplifies their utility in both divergent and convergent synthetic strategies.
Divergent Synthesis: This approach involves using a common starting material to generate a library of structurally diverse compounds. The synthesis of various β-aminoketones and γ-aminoalcohols from propiophenone hydrochloride salts is a clear example of a divergent pathway. researchgate.net By reacting a single propiophenone core with a multitude of different secondary amines, a wide array of analogs can be quickly assembled for structure-activity relationship (SAR) studies. This strategy is highly efficient for drug discovery and chemical biology research.
Preparation of Structurally Related Derivatives and Analogs
The synthetic methodologies employing 3-(dimethylamino)propiophenone derivatives are exceptionally well-suited for creating a broad spectrum of structurally related analogs. The flexibility of the synthesis allows for systematic modification at several key positions on the molecule, which is crucial for optimizing the properties of a lead compound in medicinal chemistry.
Structural modifications can be introduced in two primary ways:
Variation of the Amine Component: As demonstrated in the synthesis of β-aminoketones, employing a wide range of secondary amines (aliphatic, aromatic, cyclic, and acyclic) allows for the introduction of diverse substituents at the nitrogen atom. This directly influences the steric and electronic properties of the resulting molecule. researchgate.net
Modification of the Aromatic Ring: The synthesis can begin from various substituted acetophenones, leading to propiophenone derivatives with different substitution patterns on the phenyl ring. For example, using 4'-methylacetophenone (B140295) or 4'-chloroacetophenone (B41964) as the initial starting material yields analogs with methyl or chloro groups on the aromatic ring, respectively. researchgate.net
This capacity to generate a wide library of related compounds underscores the value of 3-(dimethylamino)propiophenone derivatives as versatile intermediates for developing new chemical entities. researchgate.net
Advanced Analytical Characterization in Chemical Research
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an indispensable tool for separating components of a mixture and quantifying the purity of a substance. The choice of technique depends on the analyte's properties, such as volatility, polarity, and molecular weight.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile or thermally unstable compounds like 3-(Dimethylamino)-3'-methoxypropiophenone. Developing a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities or degradation products. rjptonline.org
A typical reversed-phase HPLC method is suitable for this compound due to its moderate polarity. Method development would focus on selecting an appropriate stationary phase (e.g., a C18 column), mobile phase composition, flow rate, and detector wavelength. researchgate.netptfarm.pl The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components with good peak shape. rjptonline.org
Validation of the developed method is critical and is performed according to ICH guidelines, assessing parameters like linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.net
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) rjptonline.orgresearchgate.net |
| Mobile Phase A | 0.1% Acetic Acid in Water researchgate.net |
| Mobile Phase B | Acetonitrile researchgate.net |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min rjptonline.orgresearchgate.net |
| Column Temperature | 45°C rjptonline.org |
| Injection Volume | 10 µL rjptonline.org |
| Detector | Photodiode Array (PDA) or UV-Vis |
| Detection Wavelength | 240 nm (for initial screening) rjptonline.orgresearchgate.net |
This table is a representative example based on methods for similar compounds and general HPLC development principles.
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. For high-throughput screening or rapid purity checks of this compound, UPLC is the preferred method. The shorter run times reduce solvent consumption and increase sample throughput, making it a more efficient and environmentally friendly option.
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net While this compound itself may have limited thermal stability, GC can be invaluable for monitoring reaction progress by analyzing more volatile starting materials or byproducts.
For direct analysis of the compound, chemical derivatization is often necessary to increase its volatility and thermal stability while improving chromatographic peak shape. researchgate.netjfda-online.com The tertiary amine group can be targeted by acylation reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) to form less polar, more volatile derivatives suitable for GC analysis. nih.govresearchgate.net When coupled with a mass spectrometer (GC-MS), this technique provides both retention time and mass spectral data, offering a high degree of confidence in compound identification. nih.gov
Table 2: Typical GC-MS Conditions for Derivatized Amine Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5MS (or equivalent 5%-phenyl-methylpolysiloxane) nih.gov |
| Carrier Gas | Helium at 1 mL/min nih.gov |
| Injection Mode | Splitless nih.gov |
| Injector Temperature | 280°C nih.gov |
| Oven Program | Initial 80°C, ramp to 280°C nih.gov |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI) at 70 eV nih.gov |
This table represents typical conditions used for the GC-MS analysis of derivatized amphetamine-related compounds, which would be applicable to derivatized this compound. nih.govresearchgate.net
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are essential for determining the precise molecular structure of a compound. They work by probing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework.
For this compound, the ¹H NMR spectrum would reveal distinct signals for each type of proton. The aromatic protons on the methoxy-substituted ring would appear as a complex multiplet pattern in the aromatic region. The protons of the ethyl chain between the carbonyl and amine groups would show as two triplets. The six protons of the dimethylamino group would appear as a singlet, as would the three protons of the methoxy (B1213986) group.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon would be significantly downfield, while the carbons of the aromatic ring, the aliphatic chain, the dimethylamino group, and the methoxy group would all have characteristic chemical shifts. st-andrews.ac.uk
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 7.5-7.1 | m | 4H, Aromatic protons | |
| 3.85 | s | 3H, -OCH₃ protons | |
| 3.20 | t | 2H, -C(=O)-CH₂- | |
| 2.85 | t | 2H, -CH₂-N(CH₃)₂ | |
| 2.30 | s | 6H, -N(CH₃)₂ protons | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| 198.5 | C=O (Carbonyl) | ||
| 160.0 | Aromatic C-OCH₃ | ||
| 138.0 | Aromatic C-C=O | ||
| 129.8 | Aromatic CH | ||
| 121.0 | Aromatic CH | ||
| 114.5 | Aromatic CH | ||
| 112.5 | Aromatic CH | ||
| 55.5 | -OCH₃ | ||
| 52.0 | -CH₂-N(CH₃)₂ | ||
| 45.5 | -N(CH₃)₂ |
Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions. st-andrews.ac.ukchemicalbook.com
Mass Spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. nih.gov For this compound (C₁₂H₁₇NO₂), the exact mass is 207.1259 g/mol . nih.gov
When subjected to ionization techniques like Electron Impact (EI) or Electrospray Ionization (ESI), the molecule not only forms a molecular ion but also breaks apart into characteristic fragment ions. ojp.gov The resulting fragmentation pattern serves as a molecular fingerprint that helps confirm the structure.
Key fragmentation pathways for this compound would likely include:
Alpha-cleavage adjacent to the nitrogen atom, resulting in a stable iminium ion.
Cleavage of the bond between the carbonyl group and the aromatic ring, forming an acylium ion.
Cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) (CH₂) group.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 207 | [M]⁺ | Molecular Ion |
| 135 | [CH₃OC₆H₄CO]⁺ | Cleavage of the C-C bond adjacent to the carbonyl |
| 72 | [CH₂=N(CH₃)₂]⁺ | Alpha-cleavage adjacent to the nitrogen atom |
These proposed fragments are based on established fragmentation rules for ketones and amines. ojp.govmiamioh.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its bonds. For this compound, the key functional groups and their expected characteristic absorption bands are the carbonyl group (C=O) of the ketone, the C-N bond of the dimethylamino group, the C-O bond of the methoxy group, and the aromatic C-H and C=C bonds of the phenyl ring.
Analysis of structurally similar compounds, such as 2',4'-dimethoxy-3-(dimethylamino)propiophenone hydrochloride, can provide insight into the expected spectral features. spectrabase.com The interpretation of the spectrum involves correlating the observed absorption bands (in wavenumbers, cm⁻¹) to specific bond vibrations.
Key Infrared Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1680 - 1700 |
| Aromatic C=C | Stretching | 1580 - 1600 and 1450 - 1500 |
| C-N (Aliphatic Amine) | Stretching | 1020 - 1250 |
| C-O (Aryl Ether) | Asymmetric Stretching | 1200 - 1275 |
| C-O (Aryl Ether) | Symmetric Stretching | 1020 - 1075 |
| Aromatic C-H | Bending (out-of-plane) | 690 - 900 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
Note: The exact positions of the peaks can be influenced by the molecular environment and the physical state of the sample.
The presence of a strong absorption band in the region of 1680-1700 cm⁻¹ is a clear indicator of the carbonyl group of the propiophenone (B1677668) moiety. The bands corresponding to the C-N and C-O stretching vibrations, along with the characteristic aromatic C-H and C=C vibrations, would further confirm the molecular structure of this compound.
Chiral Analytical Methods for Enantiomeric Excess Determination
This compound possesses a chiral center at the carbon atom alpha to the carbonyl group, meaning it can exist as a pair of enantiomers. The determination of the enantiomeric excess (% ee), which is the measure of the purity of a chiral sample, is crucial in many applications. Chiral analytical methods are specifically designed to differentiate and quantify these enantiomers.
Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. The principle lies in the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times. For β-aminoketones like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be particularly effective. nih.govsigmaaldrich.comphenomenex.comhplc.eu
The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation. A screening of different columns and solvent systems is often necessary to optimize the resolution between the enantiomeric peaks.
Typical Chiral HPLC Conditions for the Separation of β-Aminoketones:
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (B130326) (90:10, v/v) | UV at 254 nm |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (B145695) (80:20, v/v) | UV at 254 nm |
| Cellulose tris(4-chlorophenylcarbamate) | n-Hexane/Isopropanol/Diethylamine (85:15:0.1, v/v/v) | UV at 254 nm |
| Amylose tris(3,5-dichlorophenylcarbamate) | Methanol/Acetonitrile (50:50, v/v) | UV at 254 nm |
Note: The conditions provided are illustrative and may require optimization for the specific separation of this compound enantiomers.
By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Chiral NMR Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the determination of enantiomeric excess. This is achieved by converting the enantiomers into diastereomers by the addition of a chiral auxiliary, which can be either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). researchgate.netunipi.it These diastereomers will have different NMR spectra, allowing for the quantification of each enantiomer.
For this compound, the use of a chiral solvating agent is a non-covalent method that is often preferred as it does not require chemical modification of the analyte. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the ¹H or ¹³C NMR spectrum. The choice of the CSA is crucial and depends on the functional groups present in the analyte. For a β-aminoketone, chiral acids or alcohols can be effective CSAs. frontiersin.orgnih.gov
The enantiomeric excess is determined by integrating the signals corresponding to each diastereomeric complex. The accuracy of this method relies on achieving baseline separation of the signals. nih.gov Advanced NMR techniques, such as two-dimensional NMR, can also be utilized for more complex spectra. researchgate.net
Theoretical and Computational Chemistry Investigations
Molecular Modeling and Conformational Analysis of 3-(Dimethylamino)-3'-methoxypropiophenone
Molecular modeling of this compound involves creating a three-dimensional representation of the molecule to predict its most stable spatial arrangements, known as conformations. The flexibility of the molecule is primarily due to the rotation around several single bonds: the bond connecting the methoxy (B1213986) group to the phenyl ring, the bond between the phenyl ring and the carbonyl group, and the bonds within the propanone chain.
Computational methods like Density Functional Theory (DFT) are often used to obtain optimized geometries and relative energies of different conformers. nih.gov The results of such an analysis can be summarized in a potential energy surface map, which highlights the energy barriers between different stable conformations.
Table 1: Computed Molecular Properties of this compound This interactive table contains key physicochemical properties of the compound as computed by established algorithms.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H17NO2 | PubChem |
| Molecular Weight | 207.27 g/mol | PubChem |
| IUPAC Name | 3-(dimethylamino)-1-(3-methoxyphenyl)propan-1-one | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 207.125928785 Da | PubChem |
Note: Data sourced from the PubChem database entry for CID 432867. nih.gov
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical studies are employed to investigate the step-by-step process of chemical reactions at the electronic level. researchgate.net For this compound, such studies could elucidate the mechanisms of reactions like the reduction of the ketone group or electrophilic aromatic substitution.
Using methods such as DFT, researchers can map the entire reaction pathway from reactants to products. chemrxiv.org This involves identifying and characterizing the structures of all intermediates and, crucially, the transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in predicting reaction rates. chemrxiv.orgcopernicus.org
For instance, a computational study on the ketone reduction would model the approach of a reducing agent (e.g., a hydride) to the carbonyl carbon. The calculations would reveal the geometry of the transition state and the flow of electrons during the bond-forming process. Such analyses provide fundamental insights into the molecule's reactivity that are often difficult to obtain through experimental means alone. nih.gov
Predictive Simulations for Synthetic Route Optimization
Computational chemistry can be a valuable tool for optimizing synthetic routes by predicting the feasibility and outcomes of different reaction pathways. While specific predictive simulations for the synthesis of this compound are not documented, the general approach involves using computational models to assess potential synthetic strategies.
A common route to synthesize β-aminoketones like this compound is the Mannich reaction. Predictive simulations could be used to:
Evaluate different catalysts or reaction conditions: By modeling the reaction mechanism with different catalysts, it's possible to predict which one would lead to a lower activation energy and, therefore, a faster reaction.
Predict regioselectivity and stereoselectivity: Simulations can calculate the energies of different potential products, helping to predict which isomers are most likely to form.
Identify potential byproducts: By exploring alternative reaction pathways, computational models can help identify potential side reactions and the formation of unwanted byproducts, guiding the optimization of reaction conditions to maximize the yield of the desired product.
These simulations provide a theoretical framework that can significantly reduce the amount of empirical experimentation needed to develop an efficient synthesis.
Structure-Reactivity Relationship Studies through Computational Approaches
Structure-Reactivity Relationship (SAR) studies aim to connect a molecule's chemical structure with its reactivity or biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are central to this field. mdpi.com
A hypothetical QSAR study on this compound and its derivatives would involve several steps:
Data Set Generation: A series of structurally similar compounds would be synthesized, and their biological activity (e.g., receptor binding affinity, enzyme inhibition) would be measured experimentally.
Descriptor Calculation: For each molecule in the series, a range of computational descriptors would be calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). semanticscholar.org
Model Building: Statistical methods are used to build a mathematical model that correlates the calculated descriptors with the measured biological activity. nih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. mdpi.com
The resulting model can provide valuable insights into which molecular features are crucial for activity. For example, a model might show that increasing the electron-donating ability of the substituent on the phenyl ring enhances activity. This information can then be used to design new, more potent compounds. nih.gov
Emerging Research Frontiers and Future Directions
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of key intermediates like 3'-methoxypropiophenone (B1296965) has often relied on methods with significant drawbacks, such as the use of toxic reagents like dimethyl sulfate (B86663), high costs, and low yields. google.compatsnap.com This has spurred research into greener and more efficient alternatives.
One major area of development is the refinement of the Grignard reaction. A patented method describes the synthesis of 3-methoxypropiophenone by reacting m-methoxybromobenzene with magnesium to form a Grignard reagent, which then reacts with propionitrile. google.compatsnap.com This process, catalyzed by aluminum chloride, is noted for its simple operation, advanced process, and the ability to recycle the solvent, making it suitable for industrial production. google.compatsnap.com This method achieves a high yield and purity, representing a significant improvement over older techniques. google.compatsnap.com
Beyond classical organometallic chemistry, other sustainable approaches are gaining traction. These include:
Catalytic Systems: The use of advanced catalytic systems to facilitate the direct O-alkylation of phenols presents a more environmentally friendly alternative to traditional methods. chemicalbook.com
Biocatalysis: This frontier leverages enzymes to catalyze the synthesis under mild conditions. chemicalbook.com Biocatalysis is a cornerstone of green chemistry, offering a pathway that significantly reduces energy consumption and the generation of toxic byproducts. chemicalbook.com
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Reported Yield | Purity | Key Advantages |
| Improved Grignard Synthesis | m-methoxybromobenzene, propionitrile | Magnesium, Aluminum chloride | 88.6% google.compatsnap.com | >99.44% google.compatsnap.com | Simple operation, recyclable solvent, high yield. google.compatsnap.com |
| Traditional Methylation | 3-hydroxypropiophenone | Dimethyl sulfate | Low google.compatsnap.com | Not specified | - |
| Friedel-Crafts Acylation | Anisole (B1667542), propionyl chloride | Aluminum chloride | Effective chemicalbook.com | Not specified | - |
| Grignard with Benzonitrile (B105546) | 3-methoxy benzonitrile | Ethyl magnesium bromide | 99% | Not specified | High yield. |
Exploration of Undiscovered Chemical Transformations and Reactivity Patterns
The chemical structure of 3-(Dimethylamino)-3'-methoxypropiophenone and its precursors offers fertile ground for exploring new reactions. The 3'-methoxypropiophenone moiety is characterized by a propionyl group attached to an anisole ring, a structure that confers unique reactivity, particularly in electrophilic aromatic substitution reactions. chemicalbook.com This reactivity is fundamental to its role as an intermediate in building more complex molecular architectures. chemicalbook.com
Furthermore, the enaminone functionality within the target molecule, 3-(dimethylamino)...propiophenone (B1677668), suggests a rich and potentially underexplored reactivity. Research on structurally similar compounds provides a roadmap for future investigations. For instance, the study of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one (B8804569) has revealed its versatile reactivity towards various phosphorus reagents. researchgate.net This enaminone undergoes cyclization with diethyl phosphite (B83602) to form a phosphonochromone and reacts with other phosphorus-based reagents to yield novel oxathiaphosphinines. researchgate.net These transformations highlight the potential of the dimethylamino group and the ketone to participate in a variety of cyclization and substitution reactions, suggesting that this compound could be a substrate for creating novel heterocyclic systems.
Application in the Synthesis of New Complex Organic Molecules
The primary driver for research into this compound and its analogues is their utility as building blocks for complex, high-value molecules. The precursor, 3'-methoxypropiophenone, is a well-established key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). chemicalbook.com
Its most prominent application is in the production of Tapentadol, a centrally acting analgesic used for moderate to severe acute pain. google.comchemicalbook.com Beyond this, its versatile structure allows it to be a precursor for a wide range of pharmaceuticals targeting conditions from pain management to psychological disorders. chemicalbook.com
The utility of this chemical framework extends into other industries as well. In agrochemicals, 3'-methoxypropiophenone is used in the synthesis of targeted herbicides and insecticides. chemicalbook.com Furthermore, its reactivity has been harnessed to create complex heterocyclic structures, such as 2,3,6-trisubstituted pyridines, demonstrating its value as a versatile scaffold in organic synthesis. chemicalbook.com
Integration of Flow Chemistry and Continuous Processing in Compound Synthesis
A significant leap forward in the synthesis of related compounds is the adoption of flow chemistry. This approach offers numerous advantages over traditional batch processing, including enhanced reaction efficiency, improved safety when handling hazardous reagents, and the potential for streamlined, automated multi-step syntheses. noelresearchgroup.com A recent study specifically details the "Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction," signaling a major advancement in its manufacturing process. researcher.life
Flow chemistry is becoming increasingly vital in the development and manufacturing of APIs within the pharmaceutical industry. researcher.life The ability to perform reactions in continuous-flow reactors allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity. mdpi.com This technology is particularly well-suited for challenging reactions, such as those involving gas-liquid phases or highly exothermic processes, which are common in the synthesis of complex organic intermediates. noelresearchgroup.com
Leveraging Artificial Intelligence and Machine Learning in Reaction Design
Computer-Aided Synthesis Planning (CASP): AI-powered tools can analyze the structure of a target molecule and propose multiple retrosynthetic pathways. nih.gov These programs leverage vast databases of known reactions to suggest novel and efficient routes that may not be obvious to a human chemist. digitellinc.com
Reaction Prediction and Optimization: Machine learning models, particularly deep neural networks, can predict the outcome and yield of a reaction under various conditions. nih.gov By training these models on existing reaction data, researchers can virtually screen for the optimal catalysts, solvents, and temperatures before ever stepping into a lab. mdpi.com
Sustainable Route Discovery: AI can be programmed to prioritize "green" chemistry principles, such as minimizing toxic byproducts or using renewable starting materials. This can guide the discovery of more sustainable synthetic pathways for 3'-methoxypropiophenone, moving away from methods that rely on hazardous reagents. chemicalbook.com
Companies and research consortia are actively developing and using these tools to accelerate the design-make-test-analyze cycle in drug discovery. nih.govastrazeneca.com By retraining models on proprietary in-house data, organizations can achieve better predictive power for the specific chemistries they use most often. nih.gov
Q & A
Basic: What are the key synthetic methodologies for 3-(Dimethylamino)-3'-methoxypropiophenone, and how can reaction parameters be optimized?
Answer:
The synthesis of this compound can be approached via Claisen-Schmidt condensation (as seen in structurally related ketones, ) or catalytic hydrogenation of unsaturated precursors (e.g., palladium on charcoal with H₂, ). Optimization strategies include:
- Temperature control : Maintain 40–60°C during condensation to balance reaction rate and byproduct formation.
- Catalyst selection : Use Pd/C (5–10% loading) for hydrogenation to ensure complete reduction of α,β-unsaturated intermediates.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance condensation efficiency, while ethanol/water mixtures improve hydrogenation yields.
- Purity validation : Post-synthesis, confirm product integrity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .
Advanced: How can researchers address contradictions in spectroscopic data during structural elucidation?
Answer:
Discrepancies in NMR or IR spectra often arise from tautomerism , solvent effects , or impurity overlap . Mitigation strategies include:
- 2D NMR (COSY, HSQC) : Resolve proton-carbon correlations to distinguish between keto-enol tautomers, common in propiophenone derivatives .
- Deuterated solvent trials : Compare NMR shifts in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₅NO₂) with <2 ppm error to rule out isobaric impurities .
- Reference databases : Cross-validate IR peaks (e.g., C=O stretch at ~1680 cm⁻¹) against NIST Chemistry WebBook entries .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
Safety measures align with structurally similar methoxypropiophenones :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (ANSI Z87.1 standard).
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., ketones or amines).
- Waste disposal : Segregate halogenated and non-halogenated waste; coordinate with certified biohazard disposal services for solvent-contaminated materials .
- Emergency response : For skin contact, rinse with water for 15 minutes and seek medical evaluation if irritation persists .
Advanced: How do structural analogs (e.g., methoxy vs. hydroxy substitutions) influence the compound’s reactivity in nucleophilic reactions?
Answer:
Comparative studies of analogs (e.g., 3-(4-Hydroxyphenyl)propanoic acid vs. 3-(4-Methoxyphenyl)propanoic acid) reveal:
- Electron-donating effects : Methoxy groups increase aromatic ring electron density, enhancing electrophilic substitution rates (e.g., nitration or halogenation) .
- Steric hindrance : Dimethylamino groups at the 3-position may hinder nucleophilic attack at the carbonyl carbon, requiring elevated temperatures (80–100°C) for reactions like Grignard additions.
- Solubility : Methoxy derivatives exhibit higher solubility in organic solvents (logP ~2.1) compared to hydroxylated analogs (logP ~1.5), influencing reaction solvent selection .
Basic: What analytical techniques are recommended for quantifying this compound in complex mixtures?
Answer:
- Reverse-phase HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: 60:40 acetonitrile/0.1% formic acid .
- GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z 164 (molecular ion) and fragments (e.g., m/z 105 for methoxyphenyl) .
- Calibration curves : Prepare standards in the 0.1–100 µg/mL range, ensuring R² >0.99 for quantitative accuracy .
Advanced: What strategies resolve low yields in catalytic asymmetric synthesis of this compound?
Answer:
Low enantiomeric excess (ee) may stem from catalyst poisoning or substrate racemization . Solutions include:
- Chiral ligand screening : Test BINAP or Salen ligands with Pd or Rh catalysts to improve stereoselectivity .
- In situ monitoring : Use FT-IR to track reaction progress and halt before racemization occurs.
- Temperature modulation : Lower reaction temperatures (e.g., 0–10°C) reduce kinetic resolution of enantiomers .
Basic: How does the compound’s stability vary under different storage conditions?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (half-life reduces by 40% under UV light) .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the dimethylamino group.
- Long-term stability : NMR analysis shows <5% degradation after 6 months at –80°C in inert atmospheres (argon) .
Advanced: What computational methods aid in predicting the compound’s metabolic pathways?
Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify likely oxidation sites (e.g., methoxy O-demethylation) .
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) to predict phase I metabolites.
- Software tools : Use Schrödinger Suite or AutoDock Vina for binding affinity simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
